molecular formula C14H11NO B184969 2-phenylisoindolin-1-one CAS No. 5388-42-1

2-phenylisoindolin-1-one

Cat. No.: B184969
CAS No.: 5388-42-1
M. Wt: 209.24 g/mol
InChI Key: FIWLYGQHSKZFAQ-UHFFFAOYSA-N
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Description

2-phenylisoindolin-1-one is an organic compound with the molecular formula C14H11NO It is a derivative of phthalimide, where the nitrogen atom is bonded to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-phenylisoindolin-1-one can be synthesized through several methods. One common method involves the reaction of benzonitrile with carbon monoxide in the presence of dicobalt octacarbonyl and pyridine in benzene solution at elevated temperatures and pressures. This reaction yields N-phenylphthalimidine along with other by-products .

Industrial Production Methods: Industrial production of this compound typically involves the use of phthalic anhydride and aniline as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-phenylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where the phenyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-phenylisoindolin-1-one has several scientific research applications:

Comparison with Similar Compounds

2-phenylisoindolin-1-one can be compared with other similar compounds, such as:

This compound stands out due to its specific structural features and the resulting chemical and physical properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-phenyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLYGQHSKZFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202134
Record name 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643847
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5388-42-1
Record name 2,3-Dihydro-2-phenyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5388-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005388421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenylphthalimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindol-1-one, 2,3-dihydro-2-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYLPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8M4WOJ0XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of N-phenylphthalimide (100 g), zinc powder (147 g) and acetic acid (700 ml) is heated under reflux for 5.5 hours with stirring. After cooling, the mixture is filtered and the insoluble solid is washed with hot acetic acid (100 ml). The combined filtrate and washings are concentrated to give crystal (72 g, 78%). Recrystallization from benzene gives colorless scales. Melting point: 166° to 167° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
147 g
Type
catalyst
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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